

Odn BW001 (BDB001): Application Notes for In Vivo Research

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Compound of Interest

Compound Name: Odn BW001

Cat. No.: B15140150

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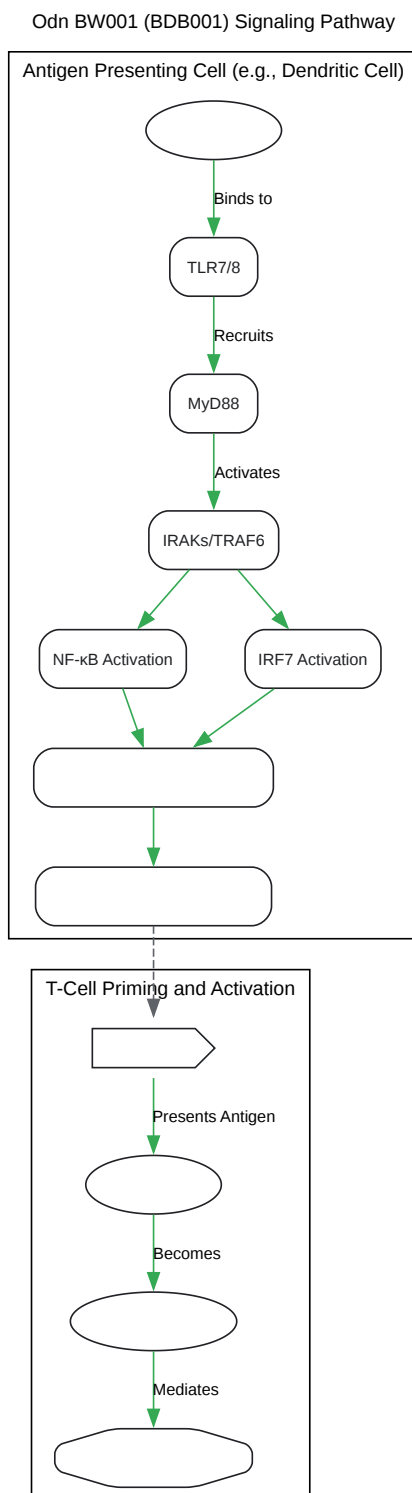
For Researchers, Scientists, and Drug Development Professionals

Introduction

Odn BW001, also known as BDB001, is a novel toll-like receptor 7 and 8 (TLR7/8) dual agonist developed for cancer immunotherapy. It is designed for intravenous administration to induce a systemic anti-tumor immune response. Clinical trial data have indicated that BDB001 is capable of reprogramming dendritic cells to elicit anti-tumor effects.[1][2] Developed by Seven and Eight Biopharmaceuticals, and now under the portfolio of Eikon Therapeutics, BDB001 has been investigated in Phase 1 and 2 clinical trials as both a monotherapy and in combination with immune checkpoint inhibitors such as pembrolizumab and atezolizumab.[3][4][5][6] While numerous clinical studies have been published, detailed preclinical in vivo experimental protocols are not extensively available in the public domain. These application notes provide a comprehensive overview based on the available information and outline a generalized protocol for preclinical evaluation.

Mechanism of Action

Odn BW001 functions by activating TLR7 and TLR8, which are critical pattern recognition receptors in the innate immune system. This activation, primarily in dendritic cells (DCs), leads to a cascade of downstream signaling events, resulting in the production of pro-inflammatory cytokines and chemokines, and the maturation of DCs. These activated DCs then prime and activate T cells, leading to a robust and systemic anti-tumor adaptive immune response.

Signaling Pathway of **Odn BW001** (BDB001)[Click to download full resolution via product page](#)

Caption: **Odn BW001** activates TLR7/8 signaling in dendritic cells, leading to their maturation and subsequent T-cell activation for tumor cell killing.

In Vivo Experimental Protocol: A Generalized Framework

The following protocol is a generalized framework based on standard practices for evaluating immuno-oncology agents in vivo, as specific details for **Odn BW001** are not publicly available.

Animal Models

Syngeneic mouse tumor models are the most appropriate choice for evaluating the efficacy of immunomodulatory agents like **Odn BW001**, as they utilize immunocompetent mice, which are essential for studying the interaction between the drug, the tumor, and the host immune system.

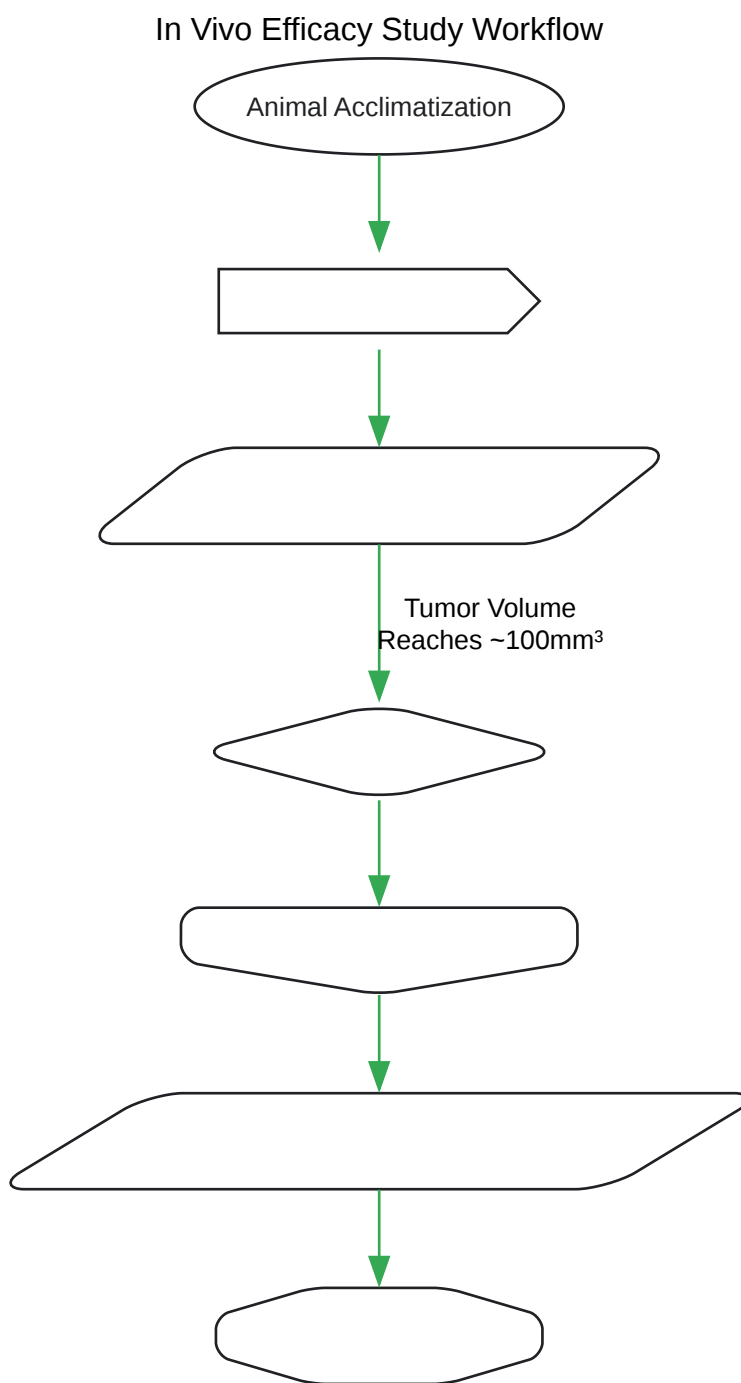
Table 1: Recommended Syngeneic Mouse Tumor Models

Tumor Model	Cell Line	Mouse Strain	Key Characteristics
Colorectal Cancer	MC38	C57BL/6	Moderately immunogenic, responsive to checkpoint inhibitors.
Melanoma	B16F10	C57BL/6	Poorly immunogenic, aggressive, often used to model "cold" tumors.
Renal Cell Carcinoma	RENCA	BALB/c	Moderately immunogenic, forms well-vascularized tumors.
Lewis Lung Carcinoma	LLC	C57BL/6	Highly metastatic, used to study effects on primary tumor and metastasis.

Experimental Workflow

A typical in vivo efficacy study would involve tumor cell implantation, treatment administration, and subsequent monitoring of tumor growth and survival.

Experimental Workflow for In Vivo Efficacy Study



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Caption: Generalized workflow for an in vivo efficacy study of **Odn BW001**.

Detailed Methodologies

1. Tumor Cell Culture and Implantation:

- Cell Culture: Tumor cell lines (e.g., MC38, B16F10) are cultured in appropriate media and conditions.
- Implantation: A specified number of tumor cells (e.g., 1×10^6 cells in 100 μ L of PBS) are implanted subcutaneously into the flank of the mice.

2. Dosing and Administration:

- Formulation: **Odn BW001** is formulated in a sterile vehicle suitable for intravenous injection (e.g., saline).
- Dosing: Based on preclinical studies of other TLR7/8 agonists, a dose range of 0.1 to 10 mg/kg could be explored. Dose-finding studies are essential.
- Administration: Administer **Odn BW001** intravenously (i.v.) via the tail vein. The frequency of administration could be once or twice weekly, based on tolerability and efficacy.

3. Efficacy Endpoints:

- Tumor Growth: Measure tumor volume twice weekly using calipers (Volume = $0.5 \times \text{Length} \times \text{Width}^2$).
- Survival: Monitor survival and euthanize mice when tumor volume reaches a predetermined endpoint or if they show signs of distress.
- Tumor Weight: At the end of the study, excise and weigh the tumors.

4. Pharmacodynamic Analysis:

- Blood Collection: Collect blood samples at various time points post-treatment to analyze cytokine and chemokine levels (e.g., IFN- γ , IP-10) using ELISA or multiplex assays.[\[1\]](#)
- Tissue Harvesting: Harvest tumors and spleens for immunophenotyping by flow cytometry to analyze immune cell infiltration (e.g., CD8+ T cells, dendritic cells).

Quantitative Data Summary (Representative)

The following tables present a hypothetical summary of quantitative data that would be generated from such preclinical studies. Note: This is representative data for illustrative purposes and not actual experimental results for **Odn BW001**.

Table 2: Representative In Vivo Efficacy of **Odn BW001** in MC38 Tumor Model

Treatment Group	N	Mean Tumor Volume (mm ³) at Day 21 (± SEM)	Tumor Growth Inhibition (%)
Vehicle	10	1500 ± 150	-
Odn BW001 (1 mg/kg)	10	800 ± 120	46.7
Anti-PD-1	10	700 ± 110	53.3
Odn BW001 + Anti-PD-1	10	250 ± 50	83.3

Table 3: Representative Pharmacodynamic Effects of **Odn BW001**

Analyte	Vehicle	Odn BW001 (1 mg/kg)	Fold Change
Serum IFN-γ (pg/mL)	50 ± 10	500 ± 80	10
Serum IP-10 (pg/mL)	100 ± 20	1200 ± 150	12
Tumor Infiltrating CD8+ T cells (% of CD45+)	5 ± 1	20 ± 3	4

Conclusion

Odn BW001 (BDB001) is a promising intravenous TLR7/8 agonist for cancer immunotherapy. While detailed preclinical protocols are not publicly available, this document provides a generalized framework for its in vivo evaluation in syngeneic mouse models. The key to

successful preclinical assessment lies in the careful selection of tumor models, optimization of dosing and administration schedules, and a comprehensive analysis of both efficacy and pharmacodynamic endpoints. The provided diagrams and tables serve as a guide for the experimental design and data presentation for such studies.

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